molecular formula C17H16N2O4 B387568 [4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate

Katalognummer: B387568
Molekulargewicht: 312.32g/mol
InChI-Schlüssel: JHHYXPXFXAAATB-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate is a complex organic compound with the molecular formula C23H20N2O5. This compound is known for its unique chemical structure, which includes a benzoyl hydrazone moiety and a methoxyphenyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-(benzoyl-hydrazonomethyl)-2-methoxy-phenyl ester typically involves the condensation of 4-(benzoyl-hydrazonomethyl)-2-methoxyphenol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as pyridine, to facilitate the esterification process. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl hydrazone moiety to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of acetic acid 4-(benzoyl-hydrazonomethyl)-2-methoxy-phenyl ester involves its interaction with specific molecular targets and pathways. The benzoyl hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid (4S,5R)-4-(benzoyl-hydrazonomethyl)-2-methyl-[1,3]dioxan-5-yl ester
  • (4-(((4-(benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid

Uniqueness

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H16N2O4

Molekulargewicht

312.32g/mol

IUPAC-Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H16N2O4/c1-12(20)23-15-9-8-13(10-16(15)22-2)11-18-19-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)/b18-11+

InChI-Schlüssel

JHHYXPXFXAAATB-WOJGMQOQSA-N

Isomerische SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.